1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine
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Overview
Description
1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridinyl ring, which is further connected to a piperazine moiety.
Preparation Methods
The synthesis of 1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 2-(piperazin-1-yl)pyridine. This intermediate is then reacted with dimethylphosphoryl chloride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the phosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules. This binding can lead to the inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a trifluoromethyl group instead of a dimethylphosphoryl group, leading to different chemical and biological properties.
1-(2-Pyridyl)piperazine: Lacks the phosphoryl group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its phosphoryl group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H18N3OP |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-(4-dimethylphosphorylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H18N3OP/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
NMIJAJDPRRXHFT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)N2CCNCC2 |
Origin of Product |
United States |
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